5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-{2-[2-(2-iodoacetamido)ethoxy]ethoxy}ethyl)pentanamide
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Overview
Description
Biotin-PEG2-C2-iodoacetamide is a compound that combines biotin, polyethylene glycol (PEG), and iodoacetamide. This compound is widely used in biochemical research due to its ability to label and modify proteins, particularly those containing cysteine residues. The biotin moiety allows for easy detection and purification, while the PEG spacer enhances solubility and reduces steric hindrance.
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-PEG2-C2-iodoacetamide is synthesized through a multi-step process. The synthesis typically involves the following steps:
Activation of Biotin: Biotin is first activated by converting it into a reactive intermediate, such as biotin-N-hydroxysuccinimide ester.
PEGylation: The activated biotin is then reacted with a PEG derivative to form biotin-PEG2.
Iodoacetamide Coupling: Finally, the biotin-PEG2 is reacted with iodoacetamide under mild conditions to form biotin-PEG2-C2-iodoacetamide.
Industrial Production Methods
Industrial production of biotin-PEG2-C2-iodoacetamide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG2-C2-iodoacetamide primarily undergoes substitution reactions. The iodoacetamide group reacts with thiol groups (-SH) in cysteine residues, forming stable thioether bonds .
Common Reagents and Conditions
Reagents: Common reagents include biotin-N-hydroxysuccinimide ester, PEG derivatives, and iodoacetamide.
Major Products
The major product of the reaction between biotin-PEG2-C2-iodoacetamide and a protein containing cysteine residues is a biotinylated protein with a stable thioether bond .
Scientific Research Applications
Biotin-PEG2-C2-iodoacetamide has a wide range of applications in scientific research:
Mechanism of Action
Biotin-PEG2-C2-iodoacetamide exerts its effects through the following mechanism:
Thiol-Reactive Group: The iodoacetamide group reacts with thiol groups in cysteine residues, forming a stable thioether bond.
Biotin Moiety: The biotin moiety allows for easy detection and purification through avidin-biotin interactions.
PEG Spacer: The PEG spacer enhances solubility and reduces steric hindrance, improving the efficiency of biotinylation.
Comparison with Similar Compounds
Biotin-PEG2-C2-iodoacetamide is unique due to its combination of biotin, PEG, and iodoacetamide. Similar compounds include:
Biotin-PEG2-maleimide: Another thiol-reactive biotinylation reagent, but with a maleimide group instead of iodoacetamide.
Biotin-PEG2-succinimidyl ester: Reacts with primary amines instead of thiols, used for biotinylation of lysine residues.
Biotin-PEG2-azide: Used in click chemistry for biotinylation through azide-alkyne cycloaddition.
Biotin-PEG2-C2-iodoacetamide is particularly advantageous for labeling cysteine residues due to the stability of the thioether bond formed .
Properties
Molecular Formula |
C18H31IN4O5S |
---|---|
Molecular Weight |
542.4 g/mol |
IUPAC Name |
5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C18H31IN4O5S/c19-11-16(25)21-6-8-28-10-9-27-7-5-20-15(24)4-2-1-3-14-17-13(12-29-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26)/t13-,14?,17-/m1/s1 |
InChI Key |
LWGLKVINXNMNJX-SNVMCYLTSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H](C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CI)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CI)NC(=O)N2 |
Origin of Product |
United States |
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